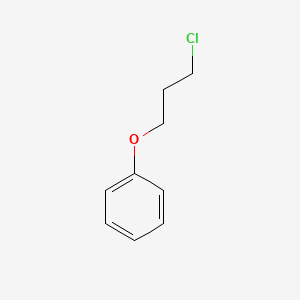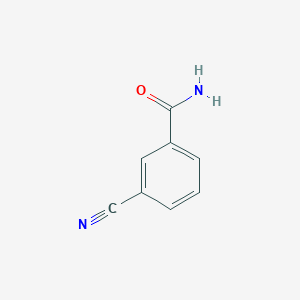
Propylhydrazine
Overview
Description
Propylhydrazine is an organic compound with the chemical formula C3H10N2. It is a colorless, transparent liquid with a distinct ammonia-like odor. This compound is known for its reactivity, particularly with oxygen, forming flammable mixtures . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylhydrazine is typically synthesized through organic synthesis methods. One common preparation method involves the reaction of propanol with hydrazine under specific conditions, followed by a reaction with hydrochloric acid to obtain this compound hydrochloride . Another method involves the reaction of hydrochloric acid hydrazine with isopropanol under inert gas protection, followed by distillation and refining to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process typically includes the following steps:
- Reacting propanol with hydrazine in a controlled environment.
- Adding hydrochloric acid to the reaction mixture to form this compound hydrochloride.
- Refining and purifying the product through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Propylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Simpler amines and hydrazine derivatives.
Substitution: Substituted hydrazine compounds with different functional groups.
Scientific Research Applications
Propylhydrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propylhydrazine involves its reactivity with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to the formation of hydrazone derivatives. These interactions can affect the function of the target molecules, leading to various biological effects such as antimicrobial activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Propylhydrazine can be compared with other similar compounds, such as:
Methylhydrazine: Similar in structure but with a methyl group instead of a propyl group.
Ethylhydrazine: Contains an ethyl group instead of a propyl group.
Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive than this compound.
Uniqueness
This compound is unique due to its specific reactivity and applications. Its ability to form hydrazone derivatives makes it valuable in various chemical and biological research applications. Additionally, its intermediate size between methylhydrazine and ethylhydrazine provides a balance of reactivity and stability .
Properties
IUPAC Name |
propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBXIFLSVLDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043841 | |
| Record name | Propylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-61-2 | |
| Record name | Hydrazine, propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Propylhydrazine as an antitumor agent?
A1: While this compound itself is not directly discussed as an antitumor agent in the provided research, a derivative, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h), acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, which can lead to chromatin condensation and influence gene expression. [] Compound 11h binds to the active site of HDAC3, inducing conformational changes that hinder substrate entry. [] Specifically, the L6-loop moves towards the active site and the α-helix in the aa75-89 region partially unwinds. [] Additionally, the carbonyl oxygen of 11h interacts closely with the Zn2+ metal ion in the active pocket, potentially forming a coordination bond. [] These interactions disrupt the enzyme's function, ultimately affecting gene expression and exhibiting antitumor activity. []
Q2: How does the structure of N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h) contribute to its higher potency as an HDAC inhibitor compared to its lead compound N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)?
A2: Gaussian Accelerated Molecular Dynamics (GaMD) simulations revealed that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor compared to compound 17. [] This stronger binding affinity is likely due to structural differences between the two molecules, leading to a higher inhibitory potency of 11h. []
Q3: Can this compound derivatives interact with nitric oxide (NO) pathways?
A3: While the provided research doesn't specifically investigate the interaction of this compound derivatives with NO pathways, one study highlights the role of nitric oxide in the context of urea transporters. [] Mice lacking specific urea transporters (UT-A1/A3 KO) exhibit increased nitric oxide production in the inner medulla of the kidney. [] This increase in NO leads to inhibition of the epithelial sodium channel (ENaC), ultimately affecting sodium reabsorption and contributing to salt wasting in these mice. []
Q4: What are the toxicological concerns surrounding this compound and its derivatives?
A4: Although specific toxicity data is not provided in the abstracts, this compound, like other hydrazines, is known to be potentially toxic. [, ] One study mentions adverse mental reactions as a possible side effect of Isoniazid, a drug containing a hydrazine moiety. [] These reactions included intensified color imagery, confusion, and even psychotic episodes. [] Therefore, careful consideration of potential toxicity is crucial when researching and developing drugs containing this compound derivatives.
Q5: How is this compound metabolized in the body?
A5: Research indicates that monoalkylhydrazines, including this compound, are metabolized by cytochrome P-450 enzymes in the liver and lungs. [] This metabolic pathway involves oxidation of the carbon-nitrogen bond, leading to the formation of aldehyde metabolites via hydrazone intermediates. [] Additionally, this compound acts as a potent irreversible inhibitor of mitochondrial monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
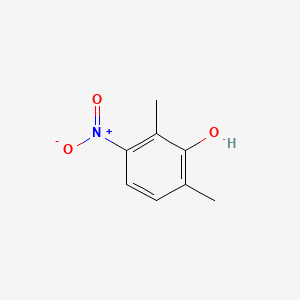
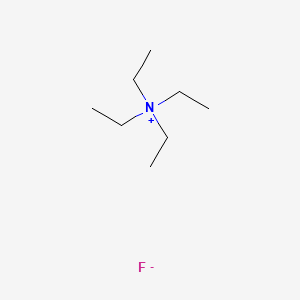
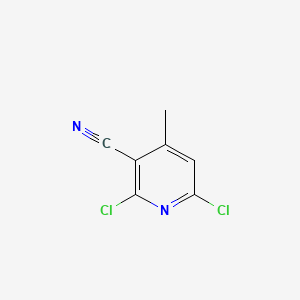
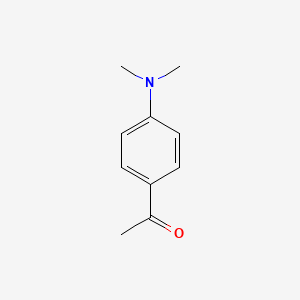

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)


